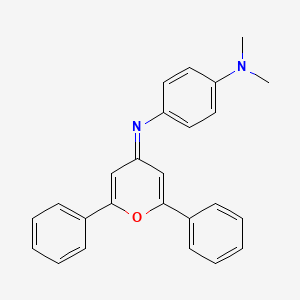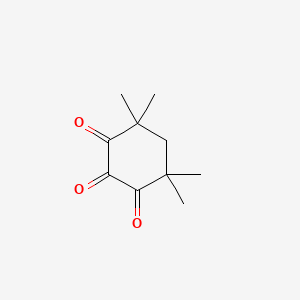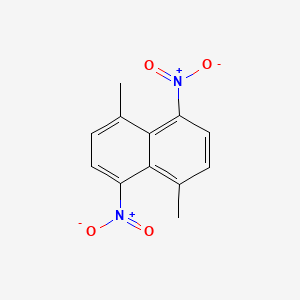
1,1'-(4,6-Dinitro-1,3-phenylene)dihydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydrazino-4,6-dinitrobenzene is an organic compound characterized by the presence of two hydrazino groups (-NH-NH2) and two nitro groups (-NO2) attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dihydrazino-4,6-dinitrobenzene typically involves the nitration of 1,3-dihydrazinobenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions of the benzene ring .
Industrial Production Methods: Industrial production of 1,3-dihydrazino-4,6-dinitrobenzene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maximize yield and purity. Safety measures are crucial due to the explosive nature of nitro compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dihydrazino-4,6-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions typically yield amines or hydroxylamines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products: The major products formed from these reactions include nitroso derivatives, amines, and substituted benzene compounds, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
1,3-Dihydrazino-4,6-dinitrobenzene finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1,3-dihydrazino-4,6-dinitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,3-Dinitrobenzene: Shares the nitro groups but lacks the hydrazino groups, making it less reactive in certain chemical reactions.
1,4-Dinitrobenzene: Another isomer with different positioning of nitro groups, leading to distinct chemical properties.
1,3,5-Trinitrobenzene: Contains an additional nitro group, making it more explosive and reactive compared to 1,3-dihydrazino-4,6-dinitrobenzene.
Uniqueness: Its ability to undergo diverse chemical reactions and its potential biological activities make it a compound of significant interest in scientific research .
Propriétés
Numéro CAS |
56224-53-4 |
|---|---|
Formule moléculaire |
C6H8N6O4 |
Poids moléculaire |
228.17 g/mol |
Nom IUPAC |
(5-hydrazinyl-2,4-dinitrophenyl)hydrazine |
InChI |
InChI=1S/C6H8N6O4/c7-9-3-1-4(10-8)6(12(15)16)2-5(3)11(13)14/h1-2,9-10H,7-8H2 |
Clé InChI |
KCADXUQMCSZACX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1NN)[N+](=O)[O-])[N+](=O)[O-])NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


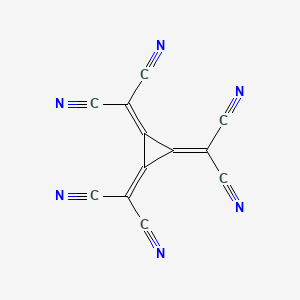
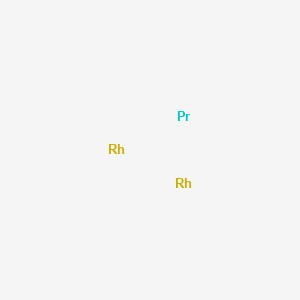
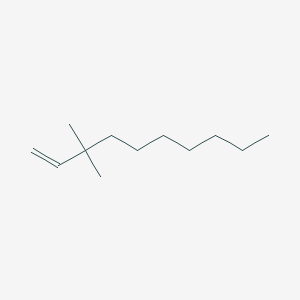
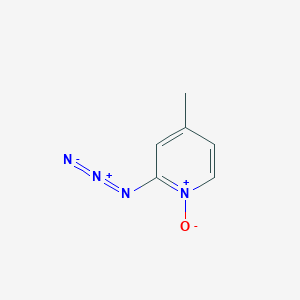
![5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14623907.png)
![1-Nitro-4-[(octan-2-yl)oxy]benzene](/img/structure/B14623908.png)

